3,3'-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)
Overview
Description
3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is a complex organic compound that features a pyridine ring linked to two hydroxyquinolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carbaldehyde with 4-hydroxyquinolin-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyquinolinone moieties to their corresponding hydroquinone forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In biological imaging, the compound’s fluorescent properties allow it to be used as a probe to visualize cellular structures.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: A simpler analog with similar chemical properties.
Pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with a quinoline core structure, often used in similar applications.
Uniqueness
3,3’-(pyridin-2-ylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one) is unique due to its dual hydroxyquinolinone moieties linked by a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to form specific interactions with metal ions, enzymes, and other biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-pyridin-2-ylmethyl]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4/c28-21-13-7-1-3-9-15(13)26-23(30)19(21)18(17-11-5-6-12-25-17)20-22(29)14-8-2-4-10-16(14)27-24(20)31/h1-12,18H,(H2,26,28,30)(H2,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDPPRPERYZQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=CC=N3)C4=C(C5=CC=CC=C5NC4=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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